5-Dimethylaminonaphthalene-1-sulfonyl-L-leucine
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Overview
Description
5-Dimethylaminonaphthalene-1-sulfonyl-L-leucine is a chemical compound that belongs to the class of naphthalene sulfonyl derivatives. It is known for its fluorescent properties and is commonly used in biochemical research, particularly in the labeling of amino acids and peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dimethylaminonaphthalene-1-sulfonyl-L-leucine typically involves the reaction of 5-Dimethylaminonaphthalene-1-sulfonyl chloride with L-leucine. The reaction is carried out in an organic solvent such as dichloromethane, in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Dimethylaminonaphthalene-1-sulfonyl-L-leucine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.
Scientific Research Applications
5-Dimethylaminonaphthalene-1-sulfonyl-L-leucine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for the detection and quantification of amino acids and peptides.
Biology: Employed in the study of protein structure and function through fluorescence labeling.
Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.
Industry: Applied in the development of fluorescent dyes and sensors for various analytical applications.
Mechanism of Action
The mechanism of action of 5-Dimethylaminonaphthalene-1-sulfonyl-L-leucine involves its ability to fluoresce upon binding to specific targets. The compound’s fluorescent properties are due to the presence of the dimethylaminonaphthalene moiety, which absorbs light at a specific wavelength and emits light at a different wavelength. This fluorescence can be used to track the presence and concentration of the compound in various biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
Dansyl Chloride: Another naphthalene sulfonyl derivative used for similar applications in fluorescence labeling.
Fluorescein Isothiocyanate (FITC): A widely used fluorescent dye for labeling proteins and nucleic acids.
Rhodamine B: A fluorescent dye used in various biological and chemical assays.
Uniqueness
5-Dimethylaminonaphthalene-1-sulfonyl-L-leucine is unique due to its specific binding affinity to L-leucine and its strong fluorescent properties, making it particularly useful in the study of leucine-containing peptides and proteins.
Properties
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-12(2)11-15(18(21)22)19-25(23,24)17-10-6-7-13-14(17)8-5-9-16(13)20(3)4/h5-10,12,15,19H,11H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMQRPDOXIPUFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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